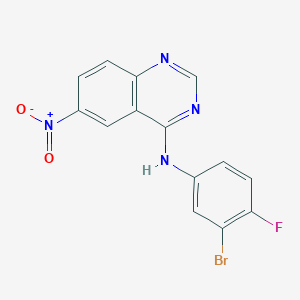

N-(3-Bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine

Description

Properties

Molecular Formula |

C14H8BrFN4O2 |

|---|---|

Molecular Weight |

363.14 g/mol |

IUPAC Name |

N-(3-bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine |

InChI |

InChI=1S/C14H8BrFN4O2/c15-11-5-8(1-3-12(11)16)19-14-10-6-9(20(21)22)2-4-13(10)17-7-18-14/h1-7H,(H,17,18,19) |

InChI Key |

ZRCPOXSAYDMRLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the nitration of quinazoline derivatives followed by the introduction of the 3-bromo-4-fluorophenyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of nitro-quinazoline derivatives.

Reduction: Formation of amino-quinazoline derivatives.

Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential

N-(3-Bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine has been investigated for its potential as an anticancer agent. Its mechanism of action involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation. The compound's structural features allow it to interact with various biological targets, leading to apoptosis in cancer cells.

Case Study: Kinase Inhibition

A study evaluated the inhibitory activity of this compound against several kinases involved in cancer signaling pathways. The results indicated that it exhibited micromolar IC50 values against GSK3α/β kinases, suggesting its potential as a selective inhibitor for therapeutic applications in oncology .

Biological Research

Tool Compound for Pathway Studies

This compound is utilized as a tool in biological research to elucidate the molecular pathways associated with various diseases, including cancer and neurodegenerative disorders. Its ability to selectively inhibit certain enzymes makes it valuable for studying the effects of kinase inhibition on cellular processes.

Case Study: Mechanistic Insights

Research has shown that this compound can modulate signaling pathways related to cell survival and proliferation. In vitro studies demonstrated that treatment with this compound led to significant alterations in cell cycle progression and apoptosis markers in cancer cell lines .

Industrial Applications

Synthesis of Complex Organic Molecules

In industrial chemistry, this compound serves as a precursor for synthesizing other complex organic molecules and pharmaceuticals. Its unique chemical properties facilitate various reactions, including substitution and reduction, which are pivotal in drug development processes.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of halogen with nucleophiles | Sodium hydride, DMF |

| Reduction | Conversion of nitro group to amino group | Palladium on carbon |

| Oxidation | Formation of quinazoline N-oxides | m-Chloroperbenzoic acid |

Pharmacological Activity

Biological Activity Assessment

The pharmacological effects of this compound have been assessed through various assays measuring cell viability, proliferation rates, and apoptosis induction. These studies often employ established cancer cell lines to determine the compound's efficacy and safety profile.

Table 2: Summary of Biological Activity Studies

| Study Reference | Cell Line Used | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 5.2 | GSK3α/β inhibition |

| Study B | A549 (Lung Cancer) | 7.8 | Induction of apoptosis |

| Study C | HeLa (Cervical Cancer) | 6.5 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with structurally related quinazolin-4-amine derivatives differing in substituents on the phenyl ring or quinazoline core:

Physical Properties

- Purity and Stability : The chloro-fluoro analog (CAS: 162012-67-1) has a purity of >98% (HPLC), melting point of 242–244°C, and serves as a stable intermediate . The bromo-fluoro target compound likely shares similar stability due to structural homology.

- Solubility : Methoxy-substituted analogs (e.g., 6,7-dimethoxy in ) exhibit improved aqueous solubility compared to nitro/halogenated derivatives, critical for pharmacokinetics .

Biological Activity

N-(3-Bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities, particularly in the realm of anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a 3-bromo-4-fluorophenyl group and a nitro group at the 6th position. The structural formula can be represented as follows:

This structure is pivotal in determining its biological activity, particularly its interaction with various molecular targets.

The primary mechanism of action for this compound involves the inhibition of specific tyrosine kinases, which are crucial in cell signaling pathways associated with cancer cell proliferation and survival. By binding to the active sites of these enzymes, the compound disrupts their function, leading to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Properties

Numerous studies have demonstrated that quinazoline derivatives exhibit significant anticancer activity. For instance, this compound has been shown to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The compound's IC50 values indicate its potency against different cancer types:

These values suggest that the compound is particularly effective against non-small cell lung cancer (NSCLC) and breast cancer.

Structure-Activity Relationship (SAR)

The SAR studies highlight that substituents on the quinazoline core significantly influence biological activity. Electron-withdrawing groups like bromo and fluoro enhance the inhibitory effects on tyrosine kinases compared to other substituents. For example, compounds with fluorine at the para position have shown improved binding affinity and potency against EGFR-mutant NSCLC cells .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated several quinazoline derivatives, including this compound, against human cancer cell lines. The results indicated that this compound exhibits selective cytotoxicity towards EGFR-mutant NSCLC cells, suggesting its potential as a targeted therapy .

- Molecular Docking Studies : Molecular modeling studies have confirmed that this compound effectively docks into the ATP-binding site of EGFR, which is crucial for its inhibitory action . This docking analysis correlates well with experimental data showing potent inhibition of EGFR activity.

- Comparative Efficacy : In comparison with other known inhibitors, such as gefitinib and erlotinib, this compound has demonstrated superior efficacy in certain assays, particularly against resistant cell lines .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-Bromo-4-fluorophenyl)-6-nitroquinazolin-4-amine and its derivatives?

The synthesis typically involves cyclization of intermediates such as formimidamide derivatives with substituted anilines in acetic acid. For example, Hu et al. () synthesized 6-nitroquinazolin-4-amine derivatives via cyclization of 2-amino-5-nitrobenzonitrile intermediates with amines. Optimization of reaction conditions (e.g., solvent, temperature, and catalysts like DIPEA) can improve yields, as demonstrated in analogous quinazoline syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : Proton and carbon-13 NMR (e.g., δ 153.2 ppm for aromatic carbons, splitting patterns for fluorine coupling) to confirm substitution patterns .

- Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 476.2 [M+H]+) validate molecular weight .

- Elemental analysis : Percent composition of C, H, N (e.g., C: 52.84%, H: 4.65%, N: 11.74%) ensures purity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

In vitro models like LPS-induced cytokine expression (TNF-α, IL-6) in macrophages are commonly used for anti-inflammatory screening. Hu et al. () reported significant activity of similar derivatives in such assays, providing a methodological framework for testing this compound .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific therapeutic targets?

SAR studies focus on modifying substituents (e.g., bromo, fluoro, nitro groups) and evaluating effects on bioactivity. For instance:

- Replacing bromine with chlorine (as in ) alters electronic properties and binding affinity.

- Introducing morpholine or tetrahydrofuran moieties ( ) can enhance solubility or target interaction. Systematic alkylation or substitution at the quinazoline core () helps identify pharmacophoric motifs .

Q. What computational tools are recommended for modeling its interaction with biological targets?

- Docking software (AutoDock, Glide) : Predict binding modes with kinases or inflammatory mediators.

- Molecular dynamics (GROMACS) : Simulate stability of ligand-receptor complexes.

- QSAR models : Corrogate substituent effects with bioactivity data from analogs () .

Q. How can crystallographic data resolve contradictions in reported bioactivity or synthetic yields?

Single-crystal X-ray diffraction (using SHELXL or SIR97) provides definitive structural evidence. For example:

- SHELXL refines bond lengths/angles to confirm regioselectivity in nitro-group placement ( ).

- Discrepancies in anti-inflammatory vs. anticancer activity () may arise from conformational flexibility, resolved via crystal packing analysis .

Q. What experimental strategies address low yields in large-scale synthesis?

- Solvent optimization : Isopropanol or DMF improves solubility of intermediates ().

- Catalyst screening : DIPEA enhances nucleophilic substitution efficiency ().

- Flow chemistry : Continuous processes mitigate side reactions in nitro-group reduction ().

Methodological Challenges and Solutions

Q. How to troubleshoot inconsistent NMR data for fluorine-containing derivatives?

- Use 19F NMR to directly probe fluorine environments.

- Employ DEPT-135 or HSQC to distinguish overlapping proton signals (common in aromatic regions) .

Q. What analytical workflows validate the compound’s stability under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.